REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([OH:11])[C:4]=2[O:3]1.P(Cl)(Cl)(Cl)=O.[CH3:18][S:19](C)=O>Cl(O)(=O)(=O)=O>[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[C:8]([S:19][CH3:18])[CH:9]=[C:10]([OH:11])[C:4]=2[O:3]1
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2O)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at room temperature for further one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually added at a temperature of not higher than 5° C
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed, together with 200 ml of pyridine, for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
Pyridine was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed with ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with 1N hydrocloric acid and water successibly
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid substance thereby obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ether-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C1)C=C(C=C2O)SC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |